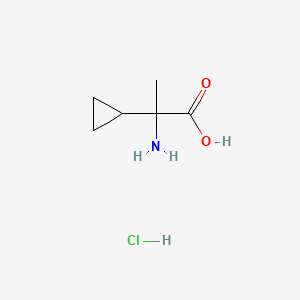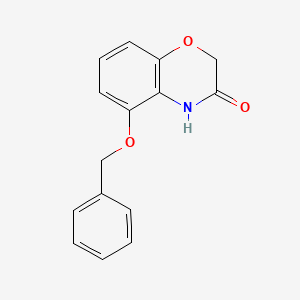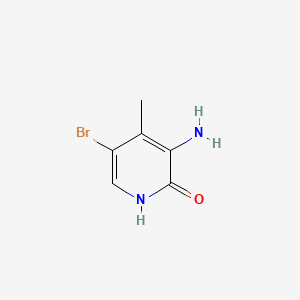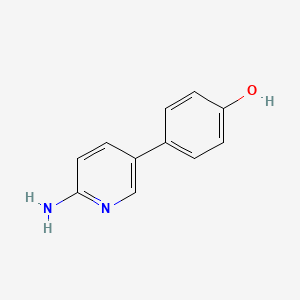
4-(6-Aminopyridin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(6-Aminopyridin-3-yl)phenol” is a chemical compound with the CAS Number: 96721-88-9. Its molecular weight is 186.21 and its IUPAC name is 4-(6-amino-3-pyridinyl)phenol .
Molecular Structure Analysis
The molecular structure of “4-(6-Aminopyridin-3-yl)phenol” is represented by the linear formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H, (H2,12,13) .Physical And Chemical Properties Analysis
The compound “4-(6-Aminopyridin-3-yl)phenol” has a molecular weight of 186.21 . It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Application 1: Antifungal Activity
Results : The study found that F1 exhibited clear antifungal activity, indicating that the substitutions on the phenolic ring can modulate biological properties. Inclusion in epichlorohydrin-β-cyclodextrin polymer improved solubility in aqueous media and revealed antimicrobial effects .
Application 2: Synthesis and Characterization
Results : The derivatives are fully characterized, and their properties are documented, providing a foundation for further research into their applications .
Application 3: Inhibitors of Myeloperoxidase (MPO)
Results : One derivative, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, showed significant selectivity and inhibition of MPO, suggesting its potential as a therapeutic agent .
Application 4: Development of New Drugs
Results : Inclusion in the polymer has shown to enhance the solubility in aqueous media and reveal antimicrobial effects that are otherwise masked by common solvents .
Application 5: Material Science
Results : The synthesized materials exhibit unique properties that could be useful in various applications, although specific quantitative data is not provided .
Application 6: Chemical Synthesis
Results : The reactions yield new compounds with potential applications, but detailed results of these syntheses are not detailed in the available data .
Methods of Application : The synthesis involves starting with substituted phenols and chloroacetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These are then subjected to microwave irradiation with ethanolamine to produce phenoxy oxazolines .
Results : The derivatives are studied for their chemical diversity and pharmacological interest, providing a platform for the design of new compounds with enhanced safety and efficacy .
Methods of Application : Computational chemistry techniques, such as molecular docking and simulation, are used to predict the behavior of the compound’s derivatives in biological systems .
Results : These studies help in understanding the molecular interactions and designing new pharmaceuticals with desired properties .
Methods of Application : Materials are synthesized using derivatives of 4-(6-Aminopyridin-3-yl)phenol as building blocks, followed by characterization through spectroscopic techniques and computational modeling .
Results : The materials developed show promising properties for various industrial applications, although specific data is not detailed in the search results .
Propriétés
IUPAC Name |
4-(6-aminopyridin-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOVIOVREUSBPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671765 |
Source


|
| Record name | 4-(6-Aminopyridin-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridin-3-yl)phenol | |
CAS RN |
96721-88-9 |
Source


|
| Record name | 4-(6-Amino-3-pyridinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96721-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Aminopyridin-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

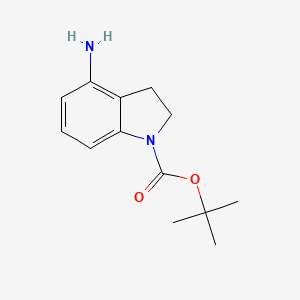
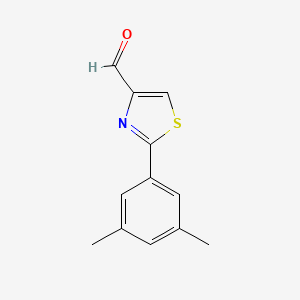
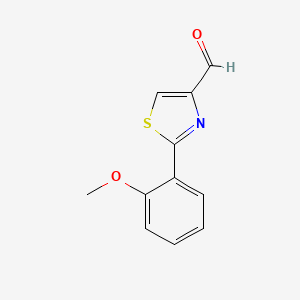
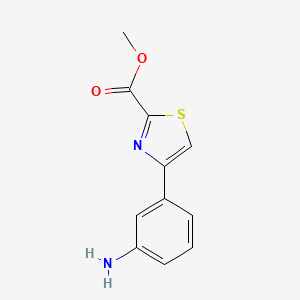



![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
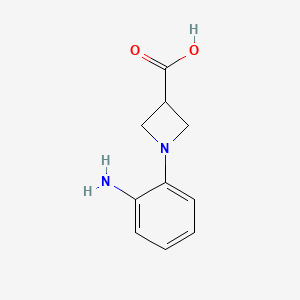
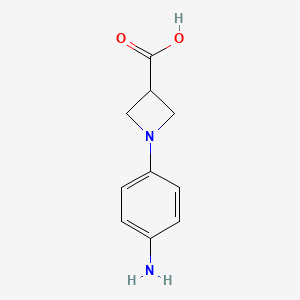
![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
